molecular formula C6H6INO B12362618 3-iodo-5-methyl-3H-pyridin-2-one

3-iodo-5-methyl-3H-pyridin-2-one

Cat. No.: B12362618
M. Wt: 235.02 g/mol
InChI Key: GJAGRONBYMJGQF-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-3H-pyridin-2-one is a heterocyclic organic compound with the molecular formula C6H6INO. It is a derivative of pyridinone, where an iodine atom is substituted at the third position and a methyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5-methyl-3H-pyridin-2-one typically involves the iodination of 5-methyl-3H-pyridin-2-one. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methyl-3H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Iodo-5-methyl-3H-pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-5-methyl-3H-pyridin-2-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the pyridinone core can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5-methyl-3H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an iodine atom and a methyl group on the pyridinone ring differentiates it from other similar compounds, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

IUPAC Name

3-iodo-5-methyl-3H-pyridin-2-one

InChI

InChI=1S/C6H6INO/c1-4-2-5(7)6(9)8-3-4/h2-3,5H,1H3

InChI Key

GJAGRONBYMJGQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(=O)N=C1)I

Origin of Product

United States

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